molecular formula C17H17NO5S B2419849 Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate CAS No. 896348-61-1

Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate

Cat. No. B2419849
M. Wt: 347.39
InChI Key: WZQIHIDKCOEHIX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate, also known as MSB or N-(4-(methylsulfonyl)benzoyl)-4-aminobenzoic acid ethyl ester, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.41 g/mol. This compound has been found to have several applications in the field of biochemistry and pharmacology due to its unique properties.

Scientific Research Applications

Cardiac Protection and Treatment

  • Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate, a compound structurally related to (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine, has shown potential in the treatment of acute myocardial infarction. This is due to its ability to inhibit the Na+/H+ exchanger, which is beneficial for cellular integrity and functional performance during cardiac ischemia and reperfusion (Baumgarth, Beier, & Gericke, 1997).

Chemical Structure Analysis

  • Research on N-[4-(Ethoxy­carbon­yl)phen­yl]-p-tolyl­sulfonamide, a compound with a similar structure to Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate, highlights the dihedral angle between benzene rings and other molecular properties. Such studies contribute to understanding the structural aspects and potential reactivity of these compounds (Xing & Nan, 2005).

Electrophysiological Activity

  • Compounds like N-substituted-4-(1H-imidazol-1-yl)benzamides, which share functional groups with Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate, have shown cardiac electrophysiological activity. Such studies indicate their potential as selective class III agents in cardiac treatments (Morgan et al., 1990).

Conductive Polyamide Synthesis

  • Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate derivatives have been used in the synthesis of conductive polyamides. These polyamides have applications in electrochemical sensing, such as detecting methotrexate, an anticancer drug (Abdel-Rahman et al., 2023).

Nonlinear Optical (NLO) Properties

  • Derivatives of Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate have been explored for their nonlinear optical properties using density functional theory. These studies show promising potential for such compounds in NLO materials (Kiven et al., 2023).

Serine Proteinase Inhibition

  • Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate-related compounds like FOY have been investigated as serine proteinase inhibitors. These studies have implications for understanding the anticoagulant effects and potential therapeutic applications in conditions like myocardial infarction (Ohno et al., 1980).

Photochemical Reactions

  • Research on the photochemically induced radical alkenylation of C(sp3)–H bonds, involving similar sulfonyl compounds, provides insights into novel methods for the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).

Ionic Liquid Catalysis

  • Studies on ionic liquid catalysis, including the use of sulfonic acid functionalized imidazolium salts/FeCl3, show the potential for efficient synthesis of benzimidazoles. These catalytic systems have relevance to compounds like Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate (Khazaei et al., 2011).

properties

IUPAC Name

ethyl 4-[(4-methylsulfonylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-3-23-17(20)13-4-8-14(9-5-13)18-16(19)12-6-10-15(11-7-12)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQIHIDKCOEHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate

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